2-[(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-phenylacetamide -

2-[(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-phenylacetamide

Catalog Number: EVT-3584295
CAS Number:
Molecular Formula: C17H17N5O3S
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This particular compound has garnered interest in scientific research due to its potential as an antitumor agent. Studies have explored its inhibitory effects on cancer cell lines, particularly breast cancer (MCF7) and leukemic cancer (K562) cells. [, , ]

Mechanism of Action

While a definitive mechanism of action for 2-[(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-phenylacetamide has not been established, research suggests its antitumor activity may be attributed to its ability to inhibit oncogenic tyrosine kinases, particularly bcr/abl. [, , ] Tyrosine kinases play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, this compound could potentially disrupt these pathways and prevent uncontrolled cell division, a hallmark of cancer. Further studies are necessary to validate this proposed mechanism and explore other potential targets.

Applications
  • In vitro studies: Research has shown that this compound exhibits inhibitory effects against breast cancer (MCF7) and leukemic cancer (K562) cell lines. [, , ] This suggests its potential use in developing targeted therapies for these cancers.
  • Structure-activity relationship studies: Investigating the activity of 2-[(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-phenylacetamide and similar compounds can help elucidate the structural features essential for its antitumor activity. [, ] This knowledge is crucial for designing more potent and selective analogs.

Alogliptin

  • Compound Description: Alogliptin is a widely used drug for treating Type 2 diabetes (T2D). It functions as a dipeptidyl peptidase IV (DPP-IV) inhibitor. []
  • Relevance: While not structurally identical, Alogliptin shares a similar binding mode with the target compound and other DPP-IV inhibitors like Linagliptin. This shared binding mode, as discussed in the context of developing enantiomers of DPP-IV inhibitors, highlights the importance of specific structural motifs for DPP-IV inhibition. []

Linagliptin

  • Compound Description: Linagliptin, similar to Alogliptin, is a marketed drug for T2D treatment that acts as a DPP-IV inhibitor. []
  • Relevance: Like Alogliptin, Linagliptin's binding mode to DPP-IV is comparable to that of the target compound. This similarity informed the molecular operations and structural optimizations conducted in the development of novel DPP-IV inhibitors, showcasing the significance of understanding these binding interactions. []

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

  • Compound Description: This compound is a potent DPP-IV inhibitor (IC50 = 23.5 nM) with promising antihyperglycemic activity. It showed efficacy in improving the pathological state of diabetic mice in studies. []
  • Relevance: (R)-40 stems from the same research that explored enantiomers of DPP-IV inhibitors, suggesting it was developed alongside or as a direct modification of the target compound, 2-[(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-phenylacetamide. Its structural similarities and shared target make it a highly relevant related compound. []

2-Methyl-2-[(1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides

  • Compound Description: This series of compounds was synthesized and evaluated for antitumor activity against breast cancer (MCF7) and leukemia (K562) cell lines. [, ]
  • Relevance: These compounds share a core structure with the target compound, particularly the "1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio" moiety. Variations in the N-substituted arylacetamide portion provide insights into structure-activity relationships, making them valuable for understanding how modifications to the target compound might affect its properties. [, ]

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]Kf17837S)

  • Compound Description: This compound serves as a highly selective antagonist radioligand for the adenosine A2A receptor and has been instrumental in studying the receptor's binding properties. []
  • Relevance: While not structurally identical, [3H]Kf17837S shares the core xanthine structure with the target compound. The research utilizing this radioligand contributes to the broader understanding of xanthine-based compounds and their interactions with biological targets, which is relevant to the potential applications of the target compound. []

Properties

Product Name

2-[(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-phenylacetamide

IUPAC Name

2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanyl-N-phenylacetamide

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C17H17N5O3S/c1-3-9-22-13-14(21(2)16(25)20-15(13)24)19-17(22)26-10-12(23)18-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,18,23)(H,20,24,25)

InChI Key

KWCARZHMNYBPOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.